6-o-Capryloylsucrose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136152-82-4 |
|---|---|
Molecular Formula |
C20H36O12 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-15(25)18(28)20(10-22,31-12)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI Key |
AWSYOWHJNGZJGU-OASARBKBSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Computational and in Silico Investigations of 6 O Capryloylsucrose
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction patterns of a ligand with a target protein.
Interaction with Histone Lysine (B10760008) Demethylase 4 (KDM4) Subfamily Proteins
Histone Lysine Demethylase 4 (KDM4) subfamily proteins are epigenetic regulators that are considered promising targets for cancer therapy. nih.gov These enzymes remove methyl groups from histone lysine residues, and their dysregulation is implicated in various cancers. nih.gov Natural compounds, particularly those containing sugar moieties, are of interest as potential inhibitors of KDM4 proteins. nih.gov
Despite the interest in natural compounds as KDM4 inhibitors, a review of the scientific literature did not yield specific molecular docking studies of 6-o-Capryloylsucrose with any of the KDM4 subfamily proteins. Therefore, detailed computational data on the binding affinity and specific interactions between this compound and KDM4 proteins are not available at this time.
Interaction with Bacterial Protein Targets
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Molecular docking is a key tool in identifying new compounds that can inhibit essential bacterial proteins.
Dihydropteroate Synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway, making it a well-established target for antibacterial drugs. excli.deebi.ac.uk
Computational and in silico investigation data for the interaction of this compound with Dihydropteroate Synthase (PDB ID: 1AJ0) are not available in the searched scientific literature.
Penicillin-Binding Proteins (PBPs) are essential for the synthesis of the bacterial cell wall, and they are the primary targets of β-lactam antibiotics. nih.gov PBP2x is a specific type of PBP found in Streptococcus pneumoniae.
A molecular docking study has been conducted to investigate the interaction between this compound and Penicillin-Binding Protein 2X (PDB ID: 1QME). The study reported a binding energy of -4.59 kcal/mol for this interaction. nih.gov The inhibition constant (Ki) was calculated to be 433.94 µM. nih.gov
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
|---|---|---|---|---|
| Penicillin-Binding Protein 2X | 1QME | This compound | -4.59 | 433.94 |
Further details regarding the specific amino acid interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active site of Penicillin-Binding Protein 2X were not available in the referenced literature.
Aquaporin Z (AqpZ) is a water channel protein found in the cell membrane of Escherichia coli and is involved in maintaining osmotic balance. rcsb.orgnih.gov
Computational and in silico investigation data for the interaction of this compound with Aquaporin Z (PDB ID: 1RC2) are not available in the searched scientific literature.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. mdpi.commdpi.com The subunit B (GyrB) contains the ATPase activity necessary for the enzyme's function. mdpi.com
Computational and in silico investigation data for the interaction of this compound with DNA Gyrase Subunit B (PDB ID: 4URO) are not available in the searched scientific literature.
Ftsz (PDB ID: 5V68)
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it a significant target for novel antibacterial agents. biorxiv.orgmdpi.comnih.gov The absence of FtsZ in eukaryotes, such as humans, makes it a particularly attractive target for developing antibiotics that could have minimal side effects. nih.gov
Molecular docking studies have been employed to investigate the interaction between this compound and FtsZ from Mycobacterium tuberculosis (PDB ID: 5V68). nih.govresearchgate.net These in silico analyses help in understanding the potential binding modes and affinities of ligands to their protein targets.
Analysis of Binding Energies and Inhibition Constants
Molecular docking simulations provide estimates of the binding energy between a ligand and a protein, which can be correlated with the inhibition constant (Ki). In a comparative molecular docking study, the binding energy of this compound with Penicillin-binding protein 2X (PDB ID: 1QME) from Streptococcus pneumoniae was calculated to be -4.59 kcal/mol, corresponding to an inhibition constant (Ki) of 433.94 µM. nih.govscribd.com This indicates a potential interaction, although weaker than other compounds tested against the same target in the study. nih.gov
For the FtsZ protein (PDB ID: 5V68), while it was a target in the same study, specific binding energy and inhibition constant values for this compound were not reported in the provided search results. nih.govresearchgate.net The study did, however, report binding energies for other standard drugs against FtsZ, such as 5'-Guanosine-diphosphate-monothiophosphate, which had a binding energy of -5.03 kcal/mol. nih.gov
Table 1: Molecular Docking Results for this compound and Reference Ligands
This table presents the binding energies and inhibition constants of this compound and reference compounds against their respective protein targets as determined by molecular docking studies. Data sourced from a comparative molecular docking analysis. nih.govscribd.com
Comparative Molecular Docking with Reference Ligands
Comparative molecular docking is a technique used to evaluate the binding of a novel compound against that of known ligands or drugs for a specific protein target. rdd.edu.iqmdpi.com In the context of this compound, it has been docked against Penicillin-binding protein 2X and compared with the standard drug Cloxacillin. nih.govscribd.com The results showed that Cloxacillin has a significantly lower binding energy (-8.50 kcal/mol) compared to this compound (-4.59 kcal/mol), suggesting a stronger interaction for Cloxacillin with this particular target. nih.govscribd.com
Such comparative studies are essential for contextualizing the potential efficacy of a new compound and guiding further optimization efforts. mdpi.com
Molecular Dynamics Simulations to Explore this compound Interactions
Molecular dynamics (MD) simulations offer a more dynamic view of protein-ligand interactions compared to the static picture provided by molecular docking. mpg.degithub.io These simulations model the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. ucsf.educhemcomp.com
While the search results mention the use of molecular dynamics simulations in the broader context of drug discovery and for other FtsZ inhibitors, specific MD simulation studies focusing on this compound were not identified. nih.gov Such studies would be a valuable next step to validate the docking poses and to understand the dynamic behavior of this compound within the binding site of target proteins like FtsZ.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. neovarsity.orgcreative-biolabs.comfrontiersin.org By developing mathematical models, QSAR can predict the activity of new molecules, thereby guiding the design of more potent compounds. optibrium.comqsartoolbox.org
The search results did not yield any specific QSAR models that have been developed for this compound. Building a QSAR model would require a dataset of structurally related sucrose (B13894) esters with their corresponding biological activities against a specific target. This would enable the identification of key structural features of this compound that contribute to its activity and could guide the synthesis of more effective analogs.
Protein-Ligand Interaction Profiling of this compound Binding Sites
Protein-ligand interaction profiling is a crucial step in understanding the molecular basis of a compound's activity. nih.govosdd.net This involves identifying the specific amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions). cresset-group.combiorxiv.org
Although a specific protein-ligand interaction profile for this compound with FtsZ (PDB ID: 5V68) was not detailed in the provided search results, the molecular docking study against Penicillin-binding protein 2X (PDB ID: 1QME) would have generated this information as part of its analysis. nih.govresearchgate.net A detailed examination of these interactions would reveal the key residues responsible for the binding of this compound and provide a basis for structure-based drug design efforts.
Table 2: Compound Names Mentioned in the Article
Biological Activity and Molecular Mechanisms of 6 O Capryloylsucrose
Enzymatic Target Identification and Characterization
The biological activity of 6-o-Capryloylsucrose is primarily understood through its interaction with specific enzymes. Research has identified and characterized its inhibitory effects on histone lysine (B10760008) demethylases (KDMs) and predicted its activity against other enzymatic targets.
Histone Lysine Demethylases (KDMs)
Histone lysine demethylases are a class of enzymes that play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. frontiersin.org This process is vital for controlling gene expression, and its dysregulation is implicated in various diseases. nih.govmdpi.com KDMs are categorized into two main families: the JmjC-containing family and the LSD family. researchgate.net
The KDM4 subfamily of histone demethylases, which includes KDM4A, KDM4B, KDM4C, and KDM4D, are of significant interest as therapeutic targets due to their overexpression in several cancers. nih.govmdpi.com These enzymes specifically demethylate di- and tri-methylated histone H3 lysine 9 (H3K9me2/me3) and H3K36me2/me3. mdpi.com The catalytic activity of KDM4 enzymes requires Fe(II) and 2-oxoglutarate (α-KG) as cofactors. researchgate.nete-century.us
Research has led to the identification of various inhibitors targeting the KDM4 family. researchgate.net Many of these inhibitors function as competitive inhibitors by mimicking the 2-oxoglutarate cofactor, which can lead to a lack of specificity as 2-oxoglutarate is a cofactor for all JmjC family enzymes. nih.gov Other inhibitory mechanisms include the disruption of the metal cofactor. nih.gove-century.us The structural similarity among the catalytic domains of KDM4 isoforms presents a challenge in developing isoform-specific inhibitors. mdpi.com
Table 1: Examples of KDM4 Family Inhibitors and their Characteristics
| Inhibitor | Target(s) | Mechanism of Action | Key Findings |
|---|---|---|---|
| B3 | KDM4B | Not specified, but potent inhibitor | Inhibited tumor growth in vivo and showed high selectivity for cancer cell lines. nih.gov |
| IOX1 | Broad-spectrum JmjC inhibitor | 2-OG-dependent | Potent inhibitor of KDM3A, KDM4A, KDM4C, KDM4D, and KDM6B. mdpi.com |
| JIB-04 | KDM4A, KDM4B, KDM4C, KDM4E, KDM6B | Chelates iron and disrupts histone substrate binding | Shows anticancer activity. mdpi.com |
| Myricetin | KDM4 members | Blocks demethylation of H3K9me3 | Identified through a structure-based screening. researchgate.net |
The effectiveness of KDM4 inhibitors is influenced by the molecular environment. The active site of the KDM4 subfamily features a TIM-barrel fold, a common structural pattern that can pose a challenge for designing specific drugs. nih.gov The presence of cofactors like Fe(II) and Zn(II) is essential for the catalytic activity of KDM4 enzymes. nih.gov
The development of inhibitors often involves creating molecules that can chelate the catalytic iron within the active site. researchgate.net Furthermore, the interaction of KDM4 proteins with other molecules, such as the androgen receptor (AR), is a key consideration, as KDM4s act as co-activators for AR. core.ac.uk The ability of an inhibitor to disrupt these interactions can be crucial for its therapeutic efficacy.
KDM4 Family Inhibition and Selectivity
Predicted Enzymatic Targets (e.g., Furin, Octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] Synthase 1)
While the primary focus of research on this compound has been on its KDM inhibitory activity, computational models can predict other potential enzymatic targets. Machine and deep learning models, such as ESP, are being developed to predict enzyme-substrate pairs with high accuracy. nih.gov These models can be applied to a wide range of enzymes and metabolites to identify potential interactions. nih.gov Such predictive tools could potentially identify interactions between this compound and enzymes like Furin, an endoprotease; Octanoyltransferase, involved in lipid metabolism; and 3-oxoacyl-[acyl-carrier-protein] Synthase 1, a key enzyme in fatty acid synthesis. However, experimental validation is necessary to confirm these predicted interactions.
Cellular Pathway Modulation Studies
The inhibition of enzymatic targets by this compound leads to the modulation of various cellular pathways. A key area of impact is the epigenetic regulation of gene expression through its effect on histone demethylation.
Epigenetic Regulatory Mechanisms via Histone Demethylation
Epigenetic modifications, including histone methylation, are heritable changes that affect gene expression without altering the DNA sequence itself. nih.govwikipedia.org Histone methylation is a dynamic process regulated by histone methyltransferases and demethylases. researchgate.netnih.gov The methylation status of specific lysine residues on histones can either activate or repress gene transcription. nih.govmedchemexpress.com
The inhibition of KDM4 enzymes by compounds like this compound directly impacts these epigenetic mechanisms. By preventing the demethylation of H3K9me3, a mark typically associated with transcriptionally silent heterochromatin, these inhibitors can maintain a repressive chromatin state. core.ac.uk This can lead to the downregulation of genes that are activated by KDM4 overexpression. core.ac.uk For instance, the inhibition of KDM4 can suppress the expression of genes regulated by the androgen receptor and BMYB, which are involved in cell-cycle progression. core.ac.uk This modulation of epigenetic regulatory mechanisms is a key aspect of the biological activity of KDM4 inhibitors.
In Vitro Antineoplastic Research of this compound
Similar to the antimicrobial data, specific in vitro research on the antineoplastic activity of this compound is not available. The broader family of SFAEs has been noted for potential anticancer properties, with some studies showing they can inhibit the proliferation of certain cancer cell lines and modulate inflammatory responses. scispace.comfrontiersin.org
For example, studies on novel SFAEs have reported cytotoxicity against human skin melanoma and prostate cancer cell lines, but these were not esters of caprylic acid. nih.gov The presence of related sucrose (B13894) octanoate (B1194180) esters has been identified in plant extracts known to have anticarcinogenic properties, but the activity of the individual compound was not assessed. nih.gov Due to the absence of specific studies, quantitative data such as IC₅₀ values for this compound against various cancer cell lines are not documented in the available literature.
Structure Activity Relationship Sar Studies of 6 O Capryloylsucrose Derivatives
Methodologies for SAR Elucidation
The elucidation of Structure-Activity Relationships for sucrose (B13894) esters like 6-o-Capryloylsucrose employs a range of experimental and computational techniques. These methodologies aim to identify which structural characteristics are associated with a specific biological effect, such as antimicrobial or antitumor activity. gardp.org
Qualitative SAR approaches involve the synthesis and biological testing of a series of structurally related compounds to identify features that correlate with activity. oncodesign-services.com This is an iterative process where medicinal chemists design and create new molecules based on the evolving understanding of the SAR to enhance a desired biological effect. gardp.org For sucrose esters, this involves synthesizing derivatives with variations in the acyl chain, the position of acylation on the sucrose core, and modifications to the sucrose moiety itself. researchgate.net
The analysis relies on comparing the biological activity of these derivatives. For instance, a series of sucrose monoesters with different acyl chain lengths might be synthesized to determine the optimal length for a specific activity. sci-hub.se Similarly, isomers with the acyl group at different positions on the sucrose molecule are compared to understand the impact of positional isomerism. preprints.org The results are often analyzed to spot "activity cliffs," where a small structural change leads to a significant difference in biological activity, providing crucial insights into the interaction with the biological target. oncodesign-services.com Analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential for the separation and characterization of these derivatives, ensuring that the observed activity is attributed to a pure, well-defined compound. google.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) methodologies build upon qualitative observations by establishing mathematical models that correlate the chemical structure of compounds with their biological activities. oncodesign-services.comresearchgate.net These models use statistical methods to link physicochemical properties or structural features, known as molecular descriptors, to the observed bioactivity. researchgate.net
For sucrose esters, QSAR studies can predict the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov The process involves:
Data Set Generation : A series of sucrose ester derivatives is synthesized, and their biological activities (e.g., IC50 values for enzyme inhibition) are measured. oncodesign-services.com
Descriptor Calculation : A large number of molecular descriptors are calculated for each compound, representing various aspects of their structure, such as steric, electronic, and hydrophobic properties. researchgate.net
Model Development : Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a predictive model linking the descriptors to the activity. researchgate.netnih.gov
Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. researchgate.net
The ultimate goal is to create a robust model that can accurately predict the biological activity of new sucrose ester derivatives based solely on their structure. collaborativedrug.com
Computational methods are integral to modern SAR studies, providing insights that are often inaccessible through experimental means alone. nih.gov These in silico techniques can accelerate the drug discovery process by predicting the properties and activities of new compounds, guiding the design of SAR series, and helping to interpret experimental results. oncodesign-services.com
Key computational approaches used in the SAR analysis of this compound derivatives include:
Molecular Modeling : This involves creating three-dimensional models of sucrose ester derivatives to visualize their shape, conformation, and potential interaction points. oncodesign-services.com
Molecular Docking : This technique predicts the preferred orientation of a sucrose ester derivative when bound to a biological target, such as an enzyme's active site. It helps to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and can explain the observed SAR. mdpi.com For example, docking studies can rationalize why a particular acyl chain length or substitution pattern on the sucrose core leads to higher activity.
Machine Learning and AI : Advanced computational models use machine learning algorithms to analyze large datasets from high-throughput screening and SAR studies. nih.govdovepress.com These models can identify complex patterns in the data and predict the biological activity of novel compounds with increasing accuracy. dovepress.com
These computational tools allow for a compound-centric analysis of SAR, exploring the "chemical neighborhood" of active compounds to understand local SAR trends and guide lead optimization. dovepress.com
Quantitative Structure-Activity Relationship Methodologies
Influence of Chemical Modifications on this compound Bioactivity
The biological activity of sucrose esters is highly dependent on their molecular structure. mdpi.com Modifications to either the fatty acid component or the sucrose core can lead to significant changes in their physicochemical properties and biological effects. preprints.org
The structure of the acyl group, specifically its chain length and its position on the sucrose molecule, is a critical determinant of the biological activity of sucrose esters. preprints.org
Acyl Chain Length: The length of the fatty acid chain directly influences the molecule's hydrophobicity and its hydrophilic-lipophilic balance (HLB), which in turn affects its interaction with biological membranes and targets. preprints.orgresearchgate.net
Antimicrobial Activity : Studies on various sucrose monoesters have shown a clear dependence of antimicrobial potency on the acyl chain length. For example, against certain bacteria, medium-chain fatty acid esters (C8-C12) often exhibit the highest activity. One study noted that for mono-esters, the inhibitory effect followed the trend C12 > C10 > C8. sci-hub.se Longer chains can decrease aqueous solubility, potentially reducing activity. sci-hub.se
Emulsifying and Surface Properties : The ability of sucrose esters to act as surfactants is also chain-length dependent. Generally, as the acyl chain length increases, the critical micelle concentration (CMC) decreases. nih.gov The emulsifying ability is often best for longer chain derivatives (up to C18), while foamability is typically higher for medium-chain derivatives (C12, C14). nih.gov
Positional Isomerism: Sucrose has eight hydroxyl groups, leading to the possibility of multiple monoester isomers. The position of the acyl chain significantly impacts bioactivity. preprints.orgsolubilityofthings.com
The primary hydroxyl groups (at C6, C1', and C6') are generally more reactive, making esters at these positions easier to synthesize. nih.gov Enzymatic synthesis often shows high regioselectivity, for example, favoring the C6 position. e3s-conferences.org
Acyl migration can occur under certain conditions, leading to a mixture of isomers. researchgate.netsci-hub.se For instance, acyl groups can migrate from the C2 to the C3 position, or from C3 to C6. sci-hub.se
Different positional isomers can exhibit distinct biological activities. A study on mannopyranoside esters found that C8 chains substituted at the C-6 position were more active in antifungal inhibition, highlighting the importance of the acylation site. preprints.org
| Acyl Chain | Carbon Atoms | Observed Biological/Physicochemical Effect | Reference |
|---|---|---|---|
| Capryloyl | C8 | Good antimicrobial activity, but generally less potent than C10 and C12. sci-hub.se High foamability. nih.gov | sci-hub.senih.gov |
| Caproyl | C10 | Strong antimicrobial activity, often more potent than C8. sci-hub.se High foamability. nih.gov | sci-hub.senih.gov |
| Lauroyl | C12 | Often exhibits the highest antimicrobial activity among short-to-medium chain esters. sci-hub.sepreprints.org Good foaming and emulsifying properties. nih.gov | sci-hub.sepreprints.orgnih.gov |
| Myristoyl | C14 | Good emulsifying ability; foaming ability starts to decrease. nih.gov Antitumor activity noted to be superior to shorter chains. mdpi.com | mdpi.comnih.gov |
| Palmitoyl/Stearoyl | C16/C18 | Best emulsifying ability among common sucrose esters. nih.gov Lower foaming capacity. nih.gov Superior antitumor activity reported for long-chain fatty acid esters. mdpi.com | mdpi.comnih.gov |
While the acyl chain is crucial for properties like membrane interaction, the sucrose core itself plays a vital role in target binding and specificity. sci-hub.senih.gov The disaccharide provides a specific three-dimensional scaffold with multiple hydrogen bond donors and acceptors that can engage in precise interactions with biological receptors, such as enzyme active sites. nih.gov
Research on cinnamoyl sucrose esters (CSEs) as α-glucosidase inhibitors provides a clear example of the sucrose core's importance. mdpi.com In these studies, the number and position of the cinnamoyl substituents on the sucrose moiety were critical for enzyme inhibition. mdpi.com
Number of Substituents : Derivatives with four cinnamoyl groups showed significantly higher inhibition of α-glucosidase compared to those with two or three, indicating that the density of substitution on the sucrose core is a key factor for activity. mdpi.com
Binding Interactions : Molecular docking studies revealed that the substituents on the sucrose core form specific interactions, such as π-π stacking with aromatic amino acid residues in the enzyme's active site. mdpi.com
Furthermore, studies on sucrose transporters have shown that the initial recognition and binding of sucrose is a highly specific process, with particular residues in the transporter's binding pocket forming essential hydrogen bonds with the glucosyl part of the sucrose molecule. nih.gov This underscores the intrinsic role of the sucrose structure in molecular recognition events. Modifying the sucrose core, for instance by introducing bulky protective groups, can influence its binding configuration and subsequent activity. mdpi.comnih.gov
| Compound Type | Number of Cinnamoyl Moieties | Key Structural Feature | α-Glucosidase Inhibition (%) | Reference |
|---|---|---|---|---|
| CSE 3, 4, 6, 7 | 2 or 3 | Fewer substituents on sucrose core | ~27% | mdpi.com |
| CSE 5, 9 | 4 | More substituents on sucrose core | 74-77% | mdpi.com |
| Acarbose (Control) | N/A | Standard inhibitor | ~27% | mdpi.com |
Amphiphilic Characteristics and Their Correlation with Biological Interaction
This compound is a member of the sucrose fatty acid esters (SEs) class of compounds, which are nonionic surfactants derived from the esterification of sucrose with fatty acids. arxiv.org These molecules are amphiphilic, possessing both a water-loving (hydrophilic) sucrose head and an oil-loving (lipophilic) fatty acid tail. mdpi.comufpb.br This dual nature is fundamental to their surface-active properties and dictates how they interact with biological systems. mdpi.com
The balance between the hydrophilic and lipophilic portions of the molecule is quantified by the Hydrophilic-Lipophilic Balance (HLB) value. arxiv.orgsisterna.com The HLB scale allows for the classification of emulsifiers; a high HLB value indicates a more water-loving molecule, while a low HLB value signifies a more oil-loving one. sisterna.com By varying the degree of esterification on the sucrose molecule and the length of the fatty acid chain, a wide range of HLB values can be achieved, making SEs versatile for various applications. arxiv.orgsisterna.com For instance, monoesters like this compound, where only one hydroxyl group of sucrose is esterified, generally have higher HLB values and are more hydrophilic compared to di- or tri-esters. arxiv.org
The amphiphilic character of sucrose esters directly correlates with their biological interactions, such as antimicrobial and permeability-enhancing effects. mdpi.com Their ability to self-assemble into structures like micelles above a certain concentration, known as the Critical Micelle Concentration (CMC), is a key aspect of their activity. arxiv.org This surfactant behavior allows them to disrupt the integrity of microbial cell membranes, which is a primary mechanism for their antimicrobial and antifungal activities. arxiv.orgmdpi.com The specific geometry of the fatty acid (its length and degree of saturation) and the resulting HLB value are critical in determining the efficacy of this disruption and, consequently, the compound's biological potency. arxiv.orgmdpi.com
Table 1: Hydrophilic-Lipophilic Balance (HLB) Values and Emulsifier Properties
This interactive table outlines the relationship between HLB values and the functional properties of surfactants like sucrose esters.
| HLB Value Range | Primary Function | Emulsion Type Favored |
|---|---|---|
| 3-6 | Good W/O-emulsifier | Water-in-Oil (W/O) |
| 7-9 | Good wetting agent | - |
| 10-18 | Good O/W-emulsifier | Oil-in-Water (O/W) |
Data sourced from Sisterna. sisterna.com
Rational Design Principles for Enhanced Bioactivity in this compound Analogues
The rational design of this compound analogues involves the strategic modification of its molecular structure to optimize a specific biological activity. collaborativedrug.com This process is guided by Structure-Activity Relationship (SAR) principles, which seek to understand how changes in a molecule's chemical features affect its biological function. collaborativedrug.comnih.gov For sucrose esters, the primary targets for modification are the fatty acid tail and the sucrose head.
Key design principles for enhancing bioactivity in this class of compounds include:
Varying the Acyl Chain Length and Saturation: The length and degree of saturation of the fatty acid tail significantly influence the compound's lipophilicity and, therefore, its ability to interact with and penetrate biological membranes. mdpi.com Research has shown that both chain length and the presence of double bonds can modulate antifungal and antibacterial efficacy. mdpi.com For example, in a study synthesizing a library of 6-O-sucrose monoesters, analogues with different fatty acid chains were evaluated for antifungal properties. The results demonstrated that specific chain lengths and unsaturation patterns led to superior activity against certain fungal strains. mdpi.com Sucrose palmitoleate, an analogue of this compound, showed notable activity against Candida albicans, Fusarium spp., and Aspergillus fumigatus. mdpi.com
Isosteric Replacement and Functional Group Introduction: Advanced design strategies can involve the replacement of certain atoms or groups with others that have similar physical or chemical properties (isosteres) to enhance activity or introduce new functionalities. esisresearch.org Introducing specific functional groups, such as halogens or nitro groups, to the acyl chain or even to the sucrose moiety can dramatically alter electronic properties and hydrogen bonding capabilities, potentially leading to stronger interactions with biological targets. nih.govmdpi.com While much of this advanced work is seen in other heterocyclic compounds, the principles are applicable to the design of novel sucrose ester derivatives. esisresearch.orgmdpi.com
By systematically applying these principles, researchers can fine-tune the amphiphilic and steric properties of this compound analogues to develop new agents with enhanced and targeted biological activities. mdpi.comcollaborativedrug.com
Table 2: Antifungal Activity of Selected 6-O-Sucrose Monoester Analogues
This interactive table presents research findings on the minimum inhibitory concentration (MIC) of various sucrose esters, illustrating the impact of acyl chain modification on bioactivity.
| Compound | Fatty Acid Chain | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
|---|---|---|---|
| Sucrose caprylate | Caprylic acid (C8:0) | >128 | >128 |
| Sucrose caprate | Capric acid (C10:0) | >128 | >128 |
| Sucrose laurate | Lauric acid (C12:0) | 128 | 128 |
| Sucrose myristate | Myristic acid (C14:0) | 64 | 128 |
| Sucrose palmitate | Palmitic acid (C16:0) | 64 | 128 |
| Sucrose palmitoleate | Palmitoleic acid (C16:1) | 16 | 64 |
| Sucrose stearate | Stearic acid (C18:0) | 128 | 128 |
| Sucrose oleate | Oleic acid (C18:1) | 32 | 128 |
Data sourced from a study on the synthesis and biological evaluation of 6-O-sucrose monoester glycolipids. mdpi.com
Advanced Analytical Methodologies for 6 O Capryloylsucrose Research
Chromatographic Separations and Detection
Chromatography is a fundamental technique for separating mixtures into their individual components. etamu.edu For sucrose (B13894) esters like 6-o-capryloylsucrose, several chromatographic methods are utilized to isolate the compound from reaction mixtures, byproducts, and other isomers. google.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify compounds in a chemical mixture. thermofisher.com It is a cornerstone for the analysis of sucrose esters due to its versatility and high resolution. chromatographyonline.com
Research Findings: Researchers have developed HPLC methods to effectively separate sucrose esters. tandfonline.com A common approach involves using a reversed-phase column, such as a C18 or C8, with a gradient mobile phase. researchgate.nettandfonline.com For instance, a mobile phase consisting of methanol (B129727) and water, delivered under gradient conditions, has been successfully used to separate mono- to octa-esters in a single run. tandfonline.comtandfonline.com The separation is often performed at a controlled temperature, for example, 40°C, to ensure reproducibility. researchgate.nettandfonline.com
Detection is a critical aspect of HPLC analysis. While UV-Vis detectors can be used, many sucrose esters lack a strong chromophore. nih.gov Therefore, more universal detectors like the Evaporative Light Scattering Detector (ELSD) are frequently employed. tandfonline.comtandfonline.com ELSD is a mass detection method that is not dependent on the optical properties of the analyte, making it suitable for a wide range of compounds, including sucrose esters. tandfonline.com Combining HPLC with ELSD allows for the determination of the approximate compositions of mono- to poly-esters in a single analysis. researchgate.net For precise quantification, an external standard method can be utilized. researchgate.nettandfonline.com
Below is an example of a typical HPLC setup for sucrose ester analysis:
| Parameter | Condition | Source |
| Column | Reversed-phase C18-ODSA (150 x 4.6 mm, 5 µm) | tandfonline.com |
| Mobile Phase | Methanol:Water (gradient elution) | tandfonline.comtandfonline.com |
| Flow Rate | 1.0 mL/min | tandfonline.com |
| Column Temperature | 40°C | tandfonline.com |
| Detector | Evaporative Light Scattering Detector (ELSD) | tandfonline.comtandfonline.com |
| Injection Volume | 10 µL | tandfonline.com |
Gas Chromatography (GC) is an analytical technique applicable to volatile and thermally stable compounds that can be vaporized without decomposition. shimadzu.com.auresearchgate.net The sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. etamu.edu
Research Findings: The direct analysis of sucrose esters like this compound by GC is challenging due to their low volatility and thermal lability. At the high temperatures required for vaporization, sucrose esters can degrade. researchgate.net To overcome this limitation, a derivatization step is often necessary to convert the non-volatile sucrose ester into a more volatile and thermally stable derivative. This additional step can make the analysis more complex and time-consuming. researchgate.net
GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components. etamu.edu While GC is a powerful technique, for the routine analysis of sucrose esters, HPLC is generally preferred due to the challenges associated with volatility and the need for derivatization. bibliotekanauki.pl
| Challenge | Mitigation Strategy | Source |
| Low Volatility | Derivatization to increase volatility | researchgate.net |
| Thermal Instability | Derivatization to increase thermal stability | researchgate.net |
| Sample Discrimination | Optimized injection techniques (e.g., slow injection) | glsciences.eu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring reaction progress and identifying compounds in a mixture. sigmaaldrich.comwikipedia.org It operates on the same principle as other forms of chromatography, involving a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). wikipedia.org
Research Findings: TLC is a valuable tool in sucrose ester research for quick screening and initial analysis. researchgate.net A mobile phase consisting of a mixture of solvents like toluene, ethyl acetate, methanol, and water has been used to separate sucrose esters on a silica (B1680970) gel G plate. researchgate.net After development, the separated spots can be visualized using a staining reagent, such as a urea-phosphoric acid-n-butanol solution, which produces colored spots. researchgate.net
TLC can effectively separate monoesters from higher esters, with different Rf values indicating the degree of esterification. For example, a monoester might have an Rf value of 0.16, while higher esters would have larger Rf values ranging from 0.38 to 0.93. researchgate.net This technique is particularly useful for monitoring the progress of esterification reactions to determine if the starting material has been consumed and new products have formed. wikipedia.org
| Parameter | Description | Source |
| Stationary Phase | Silica gel G plate | researchgate.net |
| Mobile Phase | Toluene-ethyl acetate-methanol-water (10:5:4.5:0.2 v/v) | researchgate.net |
| Development | Ascending technique | researchgate.net |
| Visualization | Urea-phosphoric acid-n-butanol reagent | researchgate.net |
Gas Chromatography (GC)
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of molecules by analyzing the interaction of electromagnetic radiation with the sample.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. etamu.edu It is widely used for the structural characterization of compounds, including sucrose esters. nih.gov
Research Findings: MS, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), provides crucial information for identifying sucrose esters. tandfonline.comnih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of sucrose esters, as it minimizes fragmentation and primarily produces molecular ions. tandfonline.com In ESI-MS analysis of sucrose esters, the mass ions (m/z) are typically recorded in a full scan mode. tandfonline.com The structural elucidation of novel sucrose esters isolated from natural sources has been successfully achieved based on their mass spectrometric characteristics. nih.gov The high sensitivity and accuracy of modern MS techniques allow for the detailed analysis of complex mixtures and the identification of trace components. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly powerful technique that provides detailed information about the atomic structure of a molecule. uwimona.edu.jm Both ¹H and ¹³C NMR are used to elucidate the precise structure of sucrose esters, including the position of the acyl chain on the sucrose backbone. uctm.edu
Research Findings: In the ¹H NMR spectrum of a sucrose ester, the signals can be divided into two main regions: the region typical for the protons of the carbohydrate moiety (sucrose) and the region for the protons of the fatty acid chain (capryloyl group). uctm.edu For instance, the protons of the glucopyranose and fructofuranose units of sucrose appear in specific chemical shift ranges. The chemical shifts of the protons on the carbon where the esterification has occurred will be shifted downfield compared to the unesterified sucrose. uctm.edu
In the ¹³C NMR spectrum, the carbonyl carbon of the ester group gives a characteristic signal around 174-175 ppm. uctm.edu The chemical shifts of the carbon atoms in the sucrose moiety are also affected by the esterification, providing further evidence for the position of the capryloyl group. By analyzing the ¹H and ¹³C NMR spectra, including advanced techniques like HSQC which shows correlations between protons and their attached carbons, the complete structure of this compound can be unequivocally determined. magritek.com
| Nucleus | Typical Chemical Shift Range (ppm) for Sucrose Esters | Information Provided | Source(s) |
| ¹H | 3.0 - 6.0 | Protons of the sucrose moiety | uctm.edu |
| ¹H | 0 - 3.0 | Protons of the fatty acid chain | uctm.edu |
| ¹³C | 174 - 175 | Carbonyl carbon of the ester group | uctm.edu |
| ¹³C | 60 - 110 | Carbons of the sucrose moiety | uwimona.edu.jmuctm.edu |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption is dependent on the sample's composition and can provide both qualitative and quantitative data. technologynetworks.comlibretexts.org In the context of this compound and other sucrose esters, UV-Vis spectroscopy can be employed, although its application has certain limitations.
Sucrose esters themselves exhibit weak UV absorption. google.com This characteristic can make direct detection and quantification challenging. However, UV-Vis spectroscopy can be utilized in indirect methods. For instance, it can be used to measure the turbidity of microorganism suspensions to assess the antimicrobial activity of sugar esters. mdpi.com The technique is also applied in methods where the sucrose moiety is hydrolyzed to glucose and fructose, which are then derivatized to produce a UV-absorbing compound. food.gov.uknih.gov
The UV-Vis spectrum provides a graphical representation of light absorption versus wavelength. azooptics.com The wavelength of maximum absorbance (λmax) is crucial for quantitative analysis as it offers the highest sensitivity for a given analyte concentration. technologynetworks.com While UV-Vis spectra for many organic compounds are broad and may lack high specificity for identification, they are well-suited for quantitative assays. bioglobax.commsu.edu
It is important to note that for accurate quantitative analysis using UV-Vis spectroscopy, a blank reference containing the solvent used to dissolve the sample must be used to zero the instrument. libretexts.org
Validation Parameters for Analytical Procedures in this compound Research
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eu For research involving this compound, this ensures that the methods used to determine its properties and quantity are reliable and reproducible. adryan.com The International Council for Harmonisation (ICH) provides guidelines that outline the key validation characteristics. europa.eudemarcheiso17025.comsepscience.com
Specificity
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biorelevant.comelementlabsolutions.com A specific method ensures that the obtained result is free from interference. elementlabsolutions.com In the analysis of this compound, this is crucial for distinguishing it from other sucrose esters, free fatty acids, or unreacted sucrose.
For chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is often demonstrated by comparing the chromatograms of blank samples with those of spiked samples to ensure that the analyte peak is well-resolved from other peaks. researchgate.net In the case of sucrose esters, which can be complex mixtures, methods may be developed to determine the total sucrose ester content rather than discriminating between individual esters. nih.gov The use of techniques like mass spectrometry coupled with chromatography can provide higher specificity. nih.gov
Accuracy
Accuracy describes the closeness of agreement between the value which is accepted as a true value or an accepted reference value and the value found. elementlabsolutions.cominorganicventures.com It is a measure of the systematic error of a method. wikipedia.org In quantitative analysis of this compound, accuracy is a critical parameter for ensuring the reliability of the determined concentration.
Accuracy is typically assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. mdpi.comresearchgate.net For a validated method for the determination of sucrose esters in food, recovery rates were reported to be in the range of 73-106%. food.gov.uknih.gov The International Organization for Standardization (ISO) defines accuracy as comprising both trueness (closeness of the mean to the true value) and precision. wikipedia.org
Precision
Precision refers to the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It reflects the random errors of a method. inorganicventures.comwikipedia.org Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eumdpi.com
For analytical methods used for sucrose esters, precision is often expressed as the relative standard deviation (RSD). food.gov.uknih.gov A study on the determination of sucrose esters in various foodstuffs reported RSD values ranging from 5.7% to 18%. food.gov.uk Another study found that the precision of an HPLC assay for an active pharmaceutical ingredient (API) was around 1.1%. americanpharmaceuticalreview.com Generally, an RSD of less than 2% is considered acceptable for many applications. ejgm.co.ukchromforum.org
Linearity
Linearity is the ability of an analytical method, within a given range, to obtain test results that are directly proportional to the concentration of the analyte in the sample. europa.eu It is a crucial parameter for quantitative methods as it establishes the concentration range over which the method is accurate and precise.
Linearity is typically evaluated by analyzing a series of standard solutions of the analyte at different concentrations. The International Council for Harmonisation (ICH) recommends using a minimum of five concentrations to determine linearity. europa.eu The relationship between concentration and response is then assessed statistically, often by calculating the correlation coefficient (R²) of a regression line. sepscience.comresearchgate.net A correlation coefficient greater than 0.999 is often considered an indicator of good linearity. demarcheiso17025.com
Table 1: Example Linearity Data for an Analytical Method
| Concentration (µg/mL) | Response (Peak Area) |
|---|---|
| 2.5 | 55,000 |
| 5.0 | 112,000 |
| 10.0 | 220,000 |
| 15.0 | 335,000 |
This table presents hypothetical data to illustrate a linear relationship. The correlation coefficient (R²) for this data would be calculated to assess linearity.
Development of Bioanalytical Methods for In Vitro Systems
The development of robust bioanalytical methods is fundamental to the advancement of in vitro research on compounds like this compound. These methods are essential for the accurate quantification and characterization of the analyte within complex biological matrices, which is a prerequisite for understanding its metabolic fate, efficacy, and mechanism of action in preclinical studies. nih.govasiapharmaceutics.info The primary goal during the discovery phase is to develop simple, rapid, and high-throughput assays that can screen and characterize lead candidates. nih.gov For sucrose esters, which are non-volatile, analytical techniques have evolved from cumbersome older methods to highly efficient and sensitive modern approaches.
Advanced analytical methods for studying this compound and related sucrose fatty acid esters (SEs) in in vitro settings predominantly rely on chromatography coupled with mass spectrometry. pnas.orgnih.gov These techniques provide the necessary selectivity and sensitivity to distinguish and quantify the analyte and its potential metabolites in complex mixtures. mdpi.com
Chromatography-Based Separation
Chromatography is a cornerstone technique for separating individual components from a mixture. shimadzu.com.sg For non-volatile compounds like sucrose esters, liquid chromatography (LC) and supercritical fluid chromatography (SFC) are the methods of choice over gas chromatography (GC), which often requires a lengthy derivatization process for such molecules. researchgate.netiipseries.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile, high-resolution technique used to separate components in a liquid mixture. shimadzu.com.sg When analyzing SEs, reversed-phase columns are commonly employed. nih.gov The development of Ultra-High-Performance Liquid Chromatography (UPLC) has further enhanced the speed and resolution of these separations. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the high-throughput analysis of SEs. nih.gov It offers faster analysis times compared to conventional HPLC, enabling the effective separation of mono-, di-, and tri-esters within minutes. nih.gov
Mass Spectrometry Detection
Mass Spectrometry (MS) is frequently coupled with chromatography to provide highly sensitive and specific detection of the separated compounds. americanpharmaceuticalreview.com This combination, known as LC-MS or SFC-MS, is indispensable for identifying and quantifying trace levels of analytes. ekb.eg
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for polar molecules like sucrose esters. nih.gov Analysis can be performed in both positive and negative ion modes. In positive mode, SEs are often detected as sodium adducts ([M+Na]⁺), while in negative mode, adducts such as chloride ([M+Cl]⁻) or formate (B1220265) ([M+formate]⁻) are common. pnas.orgnih.govmdpi.com
Tandem Mass Spectrometry (MS/MS): Tandem MS (or MSn) allows for the structural elucidation of analytes by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This is particularly useful for distinguishing between isomers and confirming the identity of metabolites in in vitro systems. pnas.org For example, high-collision-energy negative-ion mode mass spectra can reveal fragment patterns that are indistinguishable from previously documented acylsucroses. pnas.org
Detailed Research Findings
Research into the in vitro biosynthesis of acylsucroses in plants provides a clear example of the application of these bioanalytical methods. In studies reconstructing the metabolic network of tomato acylsucroses, LC-Time of Flight Mass Spectrometry (LC-ToF MS) was used to analyze the products of sequential enzyme assays. pnas.org These assays demonstrated the stepwise acylation of sucrose, and the products were identified by their specific mass-to-charge ratios (m/z). pnas.org
For instance, the initial reaction product, a monoacylsucrose, was detected as a chloride adduct ([M+Cl]⁻) with an m/z of 461.1 in negative-ion mode. pnas.org Subsequent enzymatic reactions yielded di- and triacylsucroses, which were also identified by their characteristic m/z values. pnas.org
The following data tables summarize typical parameters used in advanced analytical methods for sucrose ester analysis.
Table 1: Example of LC-MS Parameters for Acylsucrose Analysis in an In Vitro Enzyme Assay
| Parameter | Value/Description | Source |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | pnas.org |
| Ionization Mode | Negative Electrospray Ionization (ESI) | pnas.org |
| Analyte | Monoacylsucrose (S1:5) | pnas.org |
| Precursor | Sucrose | pnas.org |
| Detected Ion | [M+Cl]⁻ | pnas.org |
| m/z Value | 461.1 | pnas.org |
| Analyte | Diacylsucrose (S2:10) | pnas.org |
| Precursor | Monoacylsucrose (S1:5) | pnas.org |
| Detected Ion | [M+Cl]⁻ | pnas.org |
| m/z Value | 555.2 | pnas.org |
Table 2: High-Throughput SFC-MS/MS Method Parameters for Sucrose Ester Analysis
| Parameter | Value/Description | Source |
| Technique | Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) | nih.gov |
| Column | Silica gel reversed-phase column | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Capillary Voltage | 3.0 kV | nih.gov |
| Cone Voltage | 30 V | nih.gov |
| Desolvation Temp. | 600°C | nih.gov |
| Desolvation Gas Flow | 800 L/h | nih.gov |
| Analysis Time | < 15 minutes | nih.gov |
These advanced methodologies are crucial for generating reliable and reproducible data from in vitro systems. The validation of these bioanalytical methods, which includes assessing parameters like selectivity, accuracy, precision, and stability, is a critical step to ensure that the data can be confidently used to support further drug discovery and development efforts. nih.govfda.gov
Emerging Research Frontiers and Future Directions for 6 O Capryloylsucrose
Systems Biology Approaches and Multi-Omics Integration (e.g., transcriptomics in KDM4 studies)
To comprehend the complete cellular impact of 6-o-Capryloylsucrose, future research must adopt systems biology approaches. The inhibition of KDM4 enzymes, which are critical epigenetic regulators, is expected to trigger a cascade of downstream molecular events. A multi-omics strategy—integrating transcriptomics, proteomics, and metabolomics—is essential for capturing this complex response.
Transcriptomics: By performing RNA sequencing (RNA-Seq) on cells treated with this compound, researchers can obtain a global snapshot of all gene expression changes. As KDM4 enzymes are known to remove methyl marks from histones (H3K9me3 and H3K36me3) that are associated with transcriptional repression, their inhibition by this compound is hypothesized to lead to the upregulation of previously silenced genes, including tumor suppressors. Conversely, indirect effects could lead to the downregulation of oncogenic pathways.
Proteomics: Quantitative proteomics, using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) mass spectrometry, can reveal how the transcriptomic changes translate to the protein level. This can confirm whether upregulated genes are producing functional proteins and uncover post-translational modifications influenced by the compound's activity.
Metabolomics: Given that KDM4 enzymes are 2-oxoglutarate-dependent dioxygenases, their inhibition could perturb cellular metabolic pathways. Metabolomic profiling can identify changes in the levels of key metabolites, linking the epigenetic effects of this compound to cellular metabolism.
Integrating these disparate datasets will provide a comprehensive, multi-layered view of the compound's mechanism of action, revealing entire pathways and cellular networks modulated by KDM4 inhibition.
Table 1: Potential Applications of Multi-Omics in this compound Research
| Omics Technique | Primary Measurement | Key Biological Question Addressed |
|---|---|---|
| Transcriptomics (RNA-Seq) | mRNA expression levels | Which genes and pathways are transcriptionally regulated following KDM4 inhibition? |
| Proteomics (Mass Spec) | Protein abundance & modifications | How do gene expression changes translate to the functional proteome? |
| Metabolomics (LC-MS/GC-MS) | Small molecule metabolite levels | Does inhibiting a 2-OG-dependent enzyme alter cellular metabolic networks? |
| Integrative Analysis | Combined omics datasets | What is the complete, system-wide cellular response to this compound treatment? |
Advanced Computational Chemistry for Mechanistic Insights
While the inhibitory activity of this compound against KDM4 is established, advanced computational chemistry offers a path to understanding this interaction with atomic-level precision. Such studies are crucial for explaining its potency and selectivity and for guiding the rational design of next-generation inhibitors.
Molecular Docking: Initial docking simulations can predict the binding pose of this compound within the KDM4 active site. These models suggest that the sucrose (B13894) moiety mimics the 2-oxoglutarate co-substrate, while the capryloyl tail occupies a hydrophobic pocket, contributing to binding affinity. Specific interactions, such as hydrogen bonds with key residues and coordination with the catalytic Fe(II) ion, can be identified.
Molecular Dynamics (MD) Simulations: Going beyond static docking, MD simulations can model the dynamic behavior of the compound-protein complex over time (nanoseconds to microseconds). These simulations can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon binding, and calculate binding free energies, providing a more accurate estimate of affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM): For ultimate accuracy in dissecting the inhibitory mechanism, QM/MM methods can be employed. The catalytically active site, including the Fe(II) center and the compound, can be treated with high-level quantum mechanics, while the rest of the protein is modeled with classical molecular mechanics. This approach is ideal for studying the electronic interactions that prevent the demethylation reaction from proceeding.
Table 2: Computational Methods for Studying this compound
| Computational Method | Purpose | Specific Insight Gained |
|---|---|---|
| Molecular Docking | Predict binding pose | Identifies key interacting amino acid residues and initial binding hypothesis. |
| Molecular Dynamics (MD) | Assess stability and dynamics | Confirms stability of the binding pose and reveals protein conformational changes. |
| Free Energy Calculations | Quantify binding affinity | Provides theoretical prediction of binding strength (e.g., ΔG). |
| QM/MM Simulations | Elucidate reaction mechanism | Models electronic structure to explain how inhibition occurs at the catalytic center. |
Design and Application of this compound-Based Molecular Probes
To validate biological targets and visualize the compound's behavior in complex biological systems, it is essential to develop molecular probes based on the this compound scaffold. These probes are versions of the parent molecule modified with a functional tag for detection or capture.
Affinity-Based Probes: Synthesizing a derivative of this compound with a biotin (B1667282) tag attached via a flexible linker would create a powerful tool for target identification. This biotinylated probe could be used in pull-down experiments with cell lysates. The probe-protein complexes are captured on streptavidin-coated beads and subsequently identified by mass spectrometry, confirming KDM4 as a target and potentially identifying novel off-targets.
Fluorescent Probes: Attaching a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the this compound molecule would enable direct visualization of its subcellular localization using fluorescence microscopy. This can answer critical questions, such as confirming its entry into the nucleus where histone demethylases reside.
Photoaffinity Probes: For covalent and irreversible target labeling, a probe incorporating a photoreactive group, such as a diazirine, can be designed. Upon exposure to UV light, this group becomes highly reactive and forms a permanent covalent bond with the nearest protein residues in the binding pocket. This technique provides definitive evidence of direct physical interaction and is invaluable for target validation.
Table 3: Molecular Probes Derived from this compound
| Probe Type | Attached Moiety | Experimental Application | Biological Question Addressed |
|---|---|---|---|
| Affinity Probe | Biotin | Affinity purification, pull-down assays | What proteins does the compound bind to in a cell lysate? |
| Fluorescent Probe | Fluorophore (e.g., Fluorescein) | Fluorescence microscopy, flow cytometry | Where does the compound localize within a cell? |
| Photoaffinity Probe | Photoreactive group (e.g., Diazirine) | Covalent labeling of target proteins | What are the direct and immediate binding partners in a living system? |
Exploration of Novel Biological Targets and Undiscovered Pathways
While KDM4 is the primary known target, the principle of polypharmacology suggests that this compound may interact with other proteins, leading to undiscovered biological effects. A concerted effort to identify these "off-targets" is a critical future direction.
Unbiased Chemical Proteomics: Using the affinity probes described in section 7.3, researchers can perform unbiased screening against the entire cellular proteome. Competitive binding experiments, where the tagged probe competes with an excess of the untagged parent compound, can distinguish specific binders from non-specific ones.
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of thousands of proteins in the presence and absence of the compound. A direct interaction with this compound will typically stabilize a target protein, causing its melting temperature to shift upwards. This provides a powerful, label-free method for unbiased target discovery in a physiological context.
Phenotypic Screening: Testing this compound across large panels of diverse cell-based assays can uncover unexpected biological activities (phenotypes). For example, a screen might reveal an unforeseen effect on cellular autophagy or immune signaling. Identifying such a phenotype is the first step in a "target deconvolution" campaign to find the responsible molecular target, which may or may not be a KDM enzyme.
Discovering novel targets will build a more complete biological profile for this compound, explaining its full range of effects and potentially opening up entirely new avenues for its application.
Investigation of Synergistic Bioactivities with Other Academic Research Compounds
A highly promising research frontier is the exploration of synergistic combinations, where this compound is paired with other research compounds to achieve an effect greater than the sum of their individual activities. This is particularly relevant in the context of cancer research, where combination strategies are a cornerstone of modern treatment.
The rationale for synergy with an epigenetic modulator like this compound is strong. By altering the chromatin landscape, it can sensitize cells to the action of other agents.
Combination with other Epigenetic Modulators: Pairing this compound (a KDM inhibitor) with a histone deacetylase (HDAC) inhibitor could produce a powerful synergistic effect. While the former prevents the removal of activating methyl marks, the latter prevents the removal of activating acetyl marks, leading to a robust re-expression of tumor suppressor genes.
Combination with DNA Damaging Agents: Pre-treatment with this compound could de-compact chromatin structure by increasing histone methylation at certain loci. This "opening" of the chromatin may enhance the access of DNA-damaging agents like cisplatin (B142131) to their genomic targets, thereby increasing their cytotoxic efficacy.
Combination with Kinase Inhibitors: Many cancers are driven by both genetic mutations in signaling pathways (e.g., kinases) and epigenetic dysregulation. A dual-pronged attack that simultaneously targets a key signaling kinase and an epigenetic reader like KDM4 could prevent compensatory signaling and overcome resistance mechanisms.
Systematic screening of these combinations, using methodologies like the Chou-Talalay method to calculate a Combination Index (CI), will be key to identifying the most potent and promising synergistic pairings for further study.
Table 4: Potential Synergistic Combinations with this compound
| Partner Compound Class | Scientific Rationale | Representative Research Compound |
|---|---|---|
| HDAC Inhibitors | Dual blockade of repressive epigenetic marks (demethylation and deacetylation). | Vorinostat (SAHA) |
| DNMT Inhibitors | Complementary inhibition of two key epigenetic silencing mechanisms. | Decitabine |
| DNA Damaging Agents | Epigenetic "priming" of chromatin to enhance access for DNA-targeting agents. | Cisplatin, Doxorubicin |
| Kinase Inhibitors | Simultaneous targeting of dysregulated signaling and epigenetic machinery. | A specific inhibitor of a relevant kinase (e.g., a BRAF or EGFR inhibitor) |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-O-Capryloylsucrose, and how can purity be validated?
- Methodology : Synthesis typically involves regioselective acylation of sucrose using caprylic acid derivatives under controlled conditions (e.g., enzymatic catalysis or chemical acylation). Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the acylation site at the 6-O position . Replicate synthesis and cross-validation with literature-reported spectral data (e.g., comparing NMR chemical shifts) are essential to ensure reproducibility .
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing 6-O-Capryloylsucrose?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm the acyl group’s position and sucrose backbone integrity. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1740 cm⁻¹) from the capryloyl moiety.
- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or MS for purity assessment. Gas chromatography (GC) may be used for fatty acid profiling in hydrolysis products.
- Cross-referencing : Compare data with published spectra in peer-reviewed journals (e.g., Carbohydrate Research) to validate findings .
Advanced Research Questions
Q. How should researchers design experiments to evaluate 6-O-Capryloylsucrose stability under varying physiological conditions?
- Methodology :
- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% relative humidity) to simulate long-term storage. Assess degradation kinetics via HPLC at intervals. For physiological modeling, incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to mimic bioavailability challenges.
- Data Analysis : Apply Arrhenius equation for shelf-life prediction and use LC-MS to identify degradation products. Statistical tools like ANOVA can determine significance of environmental factors (temperature, pH) on stability .
Q. What strategies resolve discrepancies in reported bioactivity data for 6-O-Capryloylsucrose across studies?
- Methodology :
- Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. Differences in cytotoxicity assays (MTT vs. resazurin) or solvent effects (DMSO concentration) may explain variability.
- Replication : Reproduce key studies using standardized protocols (e.g., OECD guidelines) and validate via orthogonal methods (e.g., in vitro vs. ex vivo models).
- Statistical Reconciliation : Use mixed-effects models to account for inter-study variability and identify confounding factors .
Q. How can researchers optimize the regioselectivity of 6-O-Capryloylsucrose synthesis to minimize isomer formation?
- Methodology :
- Catalytic Optimization : Compare enzymatic (lipases with sucrose-specific acyltransferase activity) vs. chemical (tin-based catalysts) methods. Monitor reaction kinetics via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., tert-butanol) to favor 6-O acylation.
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify steric/electronic barriers to undesired isomer formation. Validate predictions with experimental yields .
Methodological Best Practices
- Literature Review : Prioritize primary sources from indexed journals (e.g., PubMed, SciFinder) and avoid non-peer-reviewed platforms like .
- Data Validation : Triangulate findings using multiple analytical techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
- Ethical Reporting : Disclose all synthesis conditions (e.g., catalyst loading, reaction time) to ensure reproducibility, per Beilstein Journal of Organic Chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
